3-methoxy-1-methyl-N-(2-(1-methyl-1H-imidazole-4-sulfonamido)ethyl)-1H-pyrazole-4-carboxamide
Descripción
3-Methoxy-1-methyl-N-(2-(1-methyl-1H-imidazole-4-sulfonamido)ethyl)-1H-pyrazole-4-carboxamide is a heterocyclic compound featuring a pyrazole core substituted with methoxy (3-position) and methyl (1-position) groups. The 4-carboxamide moiety is linked via an ethyl spacer to a sulfonamido group attached to a 1-methylimidazole ring. This structure combines electron-donating (methoxy) and electron-withdrawing (sulfonamide) groups, which may influence solubility, bioavailability, and receptor interactions.
Propiedades
IUPAC Name |
3-methoxy-1-methyl-N-[2-[(1-methylimidazol-4-yl)sulfonylamino]ethyl]pyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N6O4S/c1-17-7-10(14-8-17)23(20,21)15-5-4-13-11(19)9-6-18(2)16-12(9)22-3/h6-8,15H,4-5H2,1-3H3,(H,13,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFMPVHWSMSZOOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1)S(=O)(=O)NCCNC(=O)C2=CN(N=C2OC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N6O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
3-Methoxy-1-methyl-N-(2-(1-methyl-1H-imidazole-4-sulfonamido)ethyl)-1H-pyrazole-4-carboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and inflammation. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound's structure is characterized by a pyrazole core substituted with methoxy and sulfonamide groups, contributing to its biological properties. The molecular formula is , with a molecular weight of 306.37 g/mol. Its structural features suggest potential interactions with biological targets, particularly in cancer therapy.
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including the target compound. Research indicates that compounds containing the pyrazole scaffold can inhibit the growth of various cancer cell lines, including:
- Lung Cancer (A549)
- Breast Cancer (MCF7)
- Colorectal Cancer (HCT116)
For instance, a study demonstrated that pyrazole derivatives exhibited significant cytotoxicity against MCF7 cells with an IC50 value of 0.01 µM, indicating potent antiproliferative effects . Another study reported that similar compounds showed IC50 values ranging from 0.39 µM to 3.79 µM against different cancer cell lines .
The mechanism by which this compound exerts its anticancer effects appears to involve inhibition of key cellular pathways. Notably, it has been shown to inhibit Aurora-A kinase, a critical regulator of mitosis, with IC50 values as low as 0.16 µM . This inhibition leads to disrupted cell cycle progression and subsequent apoptosis in cancer cells.
Inflammatory Response Modulation
In addition to its anticancer properties, 3-methoxy-1-methyl-N-(2-(1-methyl-1H-imidazole-4-sulfonamido)ethyl)-1H-pyrazole-4-carboxamide has also been investigated for its anti-inflammatory effects. Compounds with similar structures have demonstrated the ability to modulate inflammatory cytokines and pathways, suggesting potential applications in treating inflammatory diseases.
Case Study 1: Antitumor Activity
A study evaluated the efficacy of a series of pyrazole derivatives, including our target compound, against several cancer cell lines. The results indicated that the compound significantly inhibited cell proliferation in MCF7 and A549 cells, showcasing its potential as an anticancer agent .
Case Study 2: In Vivo Evaluation
In vivo studies using animal models have further corroborated the in vitro findings, demonstrating that the administration of this compound led to reduced tumor growth and improved survival rates in mice bearing xenograft tumors derived from human cancer cells .
Data Table: Biological Activity Summary
Comparación Con Compuestos Similares
Comparison with Structurally Similar Compounds
Structural Analogues in Pyrazole Carboxamide Family
Compound 41 ()
- Structure : 3-Methyl-N-(1-(2-methyl-1H-imidazol-4-yl)ethyl)-4-((6-(trifluoromethyl)pyridin-3-yl)methyl)-1H-pyrrole-2-carboxamide.
- Key Differences :
- Replaces the methoxy group with a methyl group at the pyrazole 3-position.
- Incorporates a trifluoromethylpyridinyl group instead of the sulfonamido-imidazole side chain.
- Physicochemical Data :
- Molecular weight: 392.2 g/mol.
- Synthesis yield: 35%.
- Purity: 98.67% (HPLC).
- However, the lower synthesis yield suggests challenges in introducing bulky substituents .
N-(1-Ethyl-3-Methyl-1H-Pyrazol-4-yl)-3,6-Dimethyl-1-Phenyl-1H-Pyrazolo[3,4-b]Pyridine-4-Carboxamide ()
- Structure : Pyrazolo[3,4-b]pyridine core with ethyl, methyl, and phenyl substituents.
- Key Differences :
- Lacks the sulfonamido-imidazole side chain.
- Features a fused pyrazolopyridine ring system, increasing aromatic surface area.
- Physicochemical Data :
- Molecular weight: 374.4 g/mol.
- Significance : The fused ring system may enhance π-π stacking interactions with hydrophobic enzyme pockets, a property absent in the target compound’s simpler pyrazole scaffold .
Benzimidazole Carboxamide Derivatives ()
Compound 5ck
- Structure : 2-(1-(2-(1,3-Dioxoisoindolin-2-yl)ethyl)pyrrolidin-3-yl)-1H-benzo[d]imidazole-4-carboxamide.
- Key Differences :
- Benzimidazole core instead of pyrazole.
- Contains a dioxoisoindolinyl group linked via pyrrolidine.
- Physicochemical Data :
- Molecular weight: 404.17 g/mol.
- Synthesis yield: 72%.
Compound 5cp
- Structure : 2-(1-(3-Oxo-3-phenylpropyl)pyrrolidin-3-yl)-1H-benzo[d]imidazole-4-carboxamide.
- Key Differences :
- Substituted with a phenylketone side chain.
- Physicochemical Data :
- Molecular weight: 363.18 g/mol.
- Synthesis yield: 77%.
- Significance : The phenylketone moiety may confer stronger electrophilic character, increasing reactivity toward nucleophilic residues in target proteins .
Data Table: Comparative Analysis
Research Findings and Implications
Synthetic Challenges : The target compound’s sulfonamido-imidazole side chain may pose synthesis hurdles similar to Compound 41’s trifluoromethylpyridine group, where steric bulk and reactivity reduce yields .
Solubility vs. Lipophilicity : The methoxy group in the target compound likely improves aqueous solubility compared to Compound 5cp’s phenylketone, but the sulfonamide may offset this by increasing logP .
Q & A
Basic Synthesis Methods
Q: What are the standard synthetic routes for preparing 3-methoxy-1-methyl-N-(2-(1-methyl-1H-imidazole-4-sulfonamido)ethyl)-1H-pyrazole-4-carboxamide? A: The synthesis typically involves multi-step protocols:
- Step 1: Formation of the pyrazole core via cyclocondensation of precursors like ethyl acetoacetate with hydrazine derivatives (e.g., phenylhydrazine) under reflux conditions .
- Step 2: Introduction of the methoxy and methyl groups using alkylation or nucleophilic substitution. For example, K₂CO₃ in DMF facilitates alkylation with RCH₂Cl reagents .
- Step 3: Sulfonamide coupling between the pyrazole-carboxamide intermediate and 1-methyl-1H-imidazole-4-sulfonyl chloride, often employing coupling agents like EDCI/HOBt in dichloromethane .
- Purification: Column chromatography (silica gel, eluting with EtOAc/hexane) and recrystallization ensure >98% purity, validated by HPLC and LCMS .
Advanced Synthesis Optimization
Q: How can reaction conditions be optimized to improve yield and purity? A: Statistical experimental design (e.g., factorial or response surface methodology) is critical:
- Variables: Solvent polarity (DMF vs. THF), temperature (25–80°C), and stoichiometry (1:1.2 molar ratio of nucleophile:electrophile) .
- Outputs: Yield maximization and byproduct minimization. For example, elevated temperatures (>60°C) may reduce imidazole sulfonamide decomposition .
- Validation: LCMS monitoring and DOE software (e.g., MODDE®) help identify optimal conditions .
Basic Characterization Techniques
Q: What analytical methods are essential for structural confirmation? A: Key techniques include:
- ¹H/¹³C NMR: Deuterated DMSO or CDCl₃ resolves proton environments (e.g., pyrazole C-H at δ ~6.7 ppm, imidazole sulfonamide N-H at δ ~11.5 ppm) .
- HPLC/LCMS: Purity (>98%) and molecular ion peaks (e.g., ESIMS m/z 392.2) confirm identity .
- FTIR: Carboxamide C=O stretching (~1650 cm⁻¹) and sulfonamide S=O bands (~1350 cm⁻¹) .
Advanced Spectral Data Contradictions
Q: How to resolve discrepancies between experimental and computational spectral data? A: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G**) predict NMR shifts and vibrational frequencies. Deviations >0.3 ppm in ¹H NMR may indicate solvent effects or tautomerism, requiring correction factors . For example, imidazole sulfonamide proton shifts vary with DMSO hydrogen bonding .
Basic Biological Activity Profiling
Q: What in vitro assays are used to evaluate biological activity? A: Common approaches include:
- Enzyme Inhibition: Dose-response curves (IC₅₀) against target enzymes (e.g., kinases, proteases) using fluorescence or colorimetric substrates .
- Cytotoxicity: MTT assays on cell lines (e.g., HEK293) to determine EC₅₀ values .
- Binding Affinity: Surface Plasmon Resonance (SPR) or ITC for KD measurements .
Advanced Mechanistic Studies
Q: How to investigate the compound’s mode of action at the molecular level? A: Computational and experimental synergy:
- Molecular Docking: AutoDock Vina or Schrödinger Suite models binding poses (e.g., imidazole sulfonamide interactions with catalytic lysine residues) .
- MD Simulations: GROMACS assesses stability of ligand-protein complexes over 100-ns trajectories .
- Mutagenesis: Alanine scanning validates key binding residues identified in silico .
Basic Toxicity and Safety
Q: What precautions are necessary for safe handling? A: Based on structural analogs:
- PPE: Nitrile gloves, lab coat, and respiratory protection (N95) to avoid inhalation .
- Storage: Desiccated at –20°C to prevent hydrolysis of the sulfonamide group .
- Waste Disposal: Neutralization with 10% NaOH before incineration .
Advanced Toxicity Prediction
Q: How to predict in vivo toxicity without extensive animal testing? A: Computational tools:
- QSAR Models: ADMET Predictor® or ProTox-II estimate LD₅₀ and hepatotoxicity using descriptors like logP and topological polar surface area .
- Metabolite Prediction: CYP450 interaction studies via human liver microsomes identify reactive intermediates .
Stability Under Experimental Conditions
Q: How does the compound degrade under varying pH and temperature? A: Stability studies:
- pH Stability: Incubate in buffers (pH 2–9) and monitor degradation via HPLC. Sulfonamides hydrolyze rapidly at pH <3 .
- Thermal Stability: TGA/DSC reveals decomposition >200°C, with CO₂ and NOx as byproducts .
Data Contradiction Analysis
Q: How to address conflicting bioactivity data across studies? A: Systematic troubleshooting:
- Purity vs. Activity: Reproduce assays with independently synthesized batches to rule out impurities (e.g., residual DMF in LCMS-pure samples) .
- Assay Variability: Standardize protocols (e.g., ATP concentration in kinase assays) and use positive controls (e.g., staurosporine) .
- Species Differences: Compare human vs. murine cell lines to validate translational relevance .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
